Cas no 168003-69-8 (1,10-Phenanthroline, 3,8-bis(phenylethynyl)-)

1,10-Phenanthroline, 3,8-bis(phenylethynyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1,10-Phenanthroline, 3,8-bis(phenylethynyl)-
- 3,8-bis(2-phenylethynyl)-1,10-phenanthroline
- 3,8-Bis(phenylethynyl)-1,10-phenanthroline
- MFCD32642928
- 168003-69-8
- 1,10-Phenanthroline, 3,8-bis(2-phenylethynyl)-
- DTXSID10478115
- F74298
-
- Inchi: InChI=1S/C28H16N2/c1-3-7-21(8-4-1)11-13-23-17-25-15-16-26-18-24(14-12-22-9-5-2-6-10-22)20-30-28(26)27(25)29-19-23/h1-10,15-20H
- InChI Key: MHEPBSUIVOVLKV-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C#CC2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C#CC5=CC=CC=C5
Computed Properties
- Exact Mass: 380.13148
- Monoisotopic Mass: 380.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 640
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8Ų
- XLogP3: 6.5
Experimental Properties
- PSA: 25.78
1,10-Phenanthroline, 3,8-bis(phenylethynyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1195670-250mg |
3,8-Bis(phenylethynyl)-1,10-phenanthroline |
168003-69-8 | 98% | 250mg |
$191.0 | 2025-02-20 | |
1PlusChem | 1P01G5Q2-250mg |
1,10-Phenanthroline, 3,8-bis(phenylethynyl)- |
168003-69-8 | 98% | 250mg |
$191.00 | 2024-06-19 | |
Ambeed | A1195670-1g |
3,8-Bis(phenylethynyl)-1,10-phenanthroline |
168003-69-8 | 98% | 1g |
$575.0 | 2025-02-20 | |
Ambeed | A1195670-100mg |
3,8-Bis(phenylethynyl)-1,10-phenanthroline |
168003-69-8 | 98% | 100mg |
$84.0 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1715859-1g |
3,8-Bis(2-phenylethynyl)-1,10-phenanthroline |
168003-69-8 | 98% | 1g |
¥5908.00 | 2023-11-21 | |
1PlusChem | 1P01G5Q2-1g |
1,10-Phenanthroline, 3,8-bis(phenylethynyl)- |
168003-69-8 | 98% | 1g |
$556.00 | 2024-06-19 | |
1PlusChem | 1P01G5Q2-100mg |
1,10-Phenanthroline, 3,8-bis(phenylethynyl)- |
168003-69-8 | 98% | 100mg |
$84.00 | 2024-06-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1715859-250mg |
3,8-Bis(2-phenylethynyl)-1,10-phenanthroline |
168003-69-8 | 98% | 250mg |
¥1706.00 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1715859-100mg |
3,8-Bis(2-phenylethynyl)-1,10-phenanthroline |
168003-69-8 | 98% | 100mg |
¥856.00 | 2023-11-21 | |
abcr | AB593427-250mg |
3,8-Bis(phenylethynyl)-1,10-phenanthroline; . |
168003-69-8 | 250mg |
€344.10 | 2024-07-24 |
1,10-Phenanthroline, 3,8-bis(phenylethynyl)- Related Literature
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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4. Book reviews
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
Additional information on 1,10-Phenanthroline, 3,8-bis(phenylethynyl)-
Comprehensive Overview of 1,10-Phenanthroline, 3,8-bis(phenylethynyl)- (CAS No. 168003-69-8)
1,10-Phenanthroline, 3,8-bis(phenylethynyl)- (CAS No. 168003-69-8) is a highly specialized organic compound that has garnered significant attention in the fields of materials science, photochemistry, and coordination chemistry. This compound, characterized by its phenanthroline core and phenylethynyl substituents, exhibits unique electronic and optical properties, making it a valuable building block for advanced applications. Researchers and industry professionals are increasingly interested in its potential for use in organic light-emitting diodes (OLEDs), molecular sensors, and catalysis.
The structural design of 1,10-Phenanthroline, 3,8-bis(phenylethynyl)- incorporates a rigid phenanthroline backbone, which enhances its ability to coordinate with metal ions, a feature highly sought after in supramolecular chemistry. The phenylethynyl groups further extend the π-conjugation system, leading to improved luminescence and charge transport properties. These attributes align with the growing demand for high-performance organic semiconductors and photoactive materials in next-generation electronic devices.
In recent years, the compound has been studied extensively for its potential in solar energy conversion and optoelectronic applications. Its ability to act as a ligand in metal-organic frameworks (MOFs) and its tunable photophysical properties make it a candidate for sustainable energy solutions. As the global focus shifts toward renewable energy and green chemistry, 1,10-Phenanthroline, 3,8-bis(phenylethynyl)- is poised to play a pivotal role in the development of innovative technologies.
From a synthetic perspective, the preparation of 1,10-Phenanthroline, 3,8-bis(phenylethynyl)- involves sophisticated organic transformations, including Sonogashira coupling and palladium-catalyzed reactions. These methods are well-documented in the literature, reflecting the compound's relevance in modern synthetic organic chemistry. Its purity and stability are critical for applications in high-precision materials, and advancements in purification techniques have further enhanced its utility.
The compound's versatility extends to its use in biological imaging and chemo-sensing. Its fluorescence properties, when combined with specific metal ions, enable the detection of environmental pollutants and biologically relevant molecules. This aligns with the increasing interest in smart sensors and diagnostic tools for healthcare and environmental monitoring. Researchers are also exploring its potential in drug delivery systems, leveraging its ability to form stable complexes with therapeutic agents.
In the context of academic research, 1,10-Phenanthroline, 3,8-bis(phenylethynyl)- serves as a model compound for studying electron transfer processes and molecular interactions. Its well-defined structure and predictable behavior make it an ideal candidate for fundamental studies in physical organic chemistry. The compound's compatibility with computational modeling tools also facilitates materials design and property prediction, addressing the need for data-driven research in the chemical sciences.
As industries strive for sustainability and efficiency, the demand for tailored organic compounds like 1,10-Phenanthroline, 3,8-bis(phenylethynyl)- continues to rise. Its integration into advanced materials and nanotechnology underscores its importance in the evolving landscape of chemical innovation. With ongoing research and development, this compound is expected to unlock new possibilities in emerging technologies, solidifying its position as a cornerstone of modern chemistry.
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